

An In-depth Technical Guide to the Reactivity Profile of 4-Chlorobutanal

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity, synthesis, and application of **4-Chlorobutanal** (CAS No: 6139-84-0), a versatile bifunctional molecule. Its unique structure, featuring both a reactive aldehyde group and a primary alkyl chloride, makes it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic compounds.[1][2]

Physicochemical Properties

4-Chlorobutanal, also known as γ-chlorobutyraldehyde, is a colorless to pale yellow liquid with a characteristic pungent odor.[2] Its key physical and chemical properties are summarized below.



Property	Value	Source
Molecular Formula	C ₄ H ₇ CIO	[2]
Molecular Weight	106.55 g/mol	[2]
Boiling Point	~118.37°C (estimate)	[2]
Flash Point	51°C	[2]
Density	~1.106 g/cm³	[2]
Vapor Pressure	2.68 mmHg at 25°C	[2]
Refractive Index	~1.4466 (estimate)	[2]
SMILES	C(CC=O)CCI	[3]
InChIKey	DOQLCJMCQWQQHK- UHFFFAOYSA-N	[3]

Core Reactivity Profile

The reactivity of **4-Chlorobutanal** is dictated by its two functional groups: the electrophilic carbonyl carbon of the aldehyde and the carbon atom bearing the chlorine, which is susceptible to nucleophilic attack.

Reactions at the Aldehyde Group

The aldehyde functionality is highly reactive and participates in a variety of transformations typical of carbonyl compounds.

- Nucleophilic Addition: The carbonyl carbon is readily attacked by nucleophiles. For instance, it reacts with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals, which are stable protecting groups.[1] This is a crucial strategy, as the acetals of 4-chlorobutanal are more stable equivalents of the aldehyde, often allowing for higher yields in subsequent reactions.[4]
- Condensation Reactions: It undergoes condensation reactions with primary amines to form imines (Schiff bases) or with secondary amines to form enamines.[1]



- Reductive Amination: In the presence of a reducing agent, it can react with ammonia or amines to yield primary, secondary, or tertiary amines.[1]
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4chlorobutanoic acid, using common oxidizing agents.
- Reduction: The aldehyde can be reduced to the primary alcohol, 4-chloro-1-butanol, using reducing agents like sodium borohydride.

Reactions at the Alkyl Chloride Group

The primary alkyl chloride is a good substrate for S(_N)2 reactions.

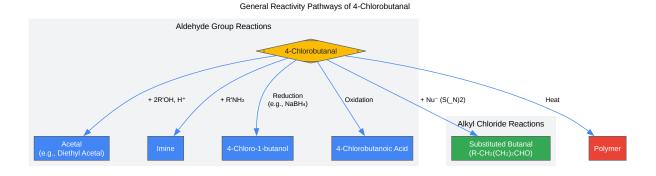
- Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles (e.g., cyanide, azide, thiolates, alkoxides) to introduce new functional groups at the terminal position.
- Intramolecular Cyclization: A key reaction involving both functional groups is intramolecular cyclization. For example, its reduction product, 4-chloro-1-butanol, can be treated with a base to form an alkoxide, which then undergoes an intramolecular S(_N)2 reaction to yield tetrahydrofuran (THF).[5]

Polymerization

Under the influence of heat, **4-Chlorobutanal** has a tendency to polymerize.[1][6]

The diverse reactivity of **4-Chlorobutanal** is summarized in the diagram below.





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Caption: Key reactivity pathways of **4-Chlorobutanal**.

Synthesis and Applications Synthesis of 4-Chlorobutanal

Several synthetic routes to **4-Chlorobutanal** have been reported:

- Oxidation of 4-Chloro-1-butanol: The controlled oxidation of 4-chloro-1-butanol using oxidizing agents like potassium dichromate is a viable method.[1][6]
- Hydrogenation of 4-Chlorobutyric Acid Chloride: This involves the reduction of the acid chloride using a poisoned noble metal catalyst.[1]
- From Tetrahydrofuran (THF): While THF is a common precursor for 4-chloro-1-butanol via reaction with HCl[7], direct conversion to the aldehyde is less common.

Applications in Organic Synthesis

4-Chlorobutanal is a key building block in the synthesis of various high-value chemicals.



- Pharmaceuticals: It is a crucial precursor for tryptamines via the Fischer indole synthesis, a
 fundamental reaction in the development of numerous pharmaceutical agents.[1][4] Its acetal
 derivatives are used in the synthesis of triptan-class drugs like Sumatriptan and Zolmitriptan.
 [8]
- Flavors and Fragrances: The compound serves as an intermediate in the production of unique flavoring agents and fragrances.[1][2]

Experimental Protocols Protocol: Synthesis of 4-Chlorobutanal Diethyl Acetal

This protocol describes the conversion of **4-chlorobutanal** to its more stable diethyl acetal form, a common strategy to protect the aldehyde group during subsequent synthetic steps. The procedure is adapted from literature.[8]

Objective: To synthesize **4-chlorobutanal** diethyl acetal from 4-chloro-1-acetoxy-1-butene as a precursor, which generates **4-chlorobutanal** in situ.

Reactant/Reagent	Molar Mass (g/mol)	Amount Used	Moles
4-chloro-1-acetoxy-1- butene	148.59	13.7 g	0.092
95% Ethanol	46.07	100 mL	~1.70
Triethyl Orthoformate	148.20	~5 g	-
Amberlyst 15 Catalyst	-	1.40 g	-

Procedure:

- Combine 13.7 g (0.092 mol) of 4-chloro-1-acetoxy-1-butene, 100 mL of 95% ethanol, and approximately 5 g of triethyl orthoformate in a round-bottom flask. The triethyl orthoformate acts as a dehydrating agent.
- Add 1.40 g of Amberlyst 15 catalyst to the mixture.



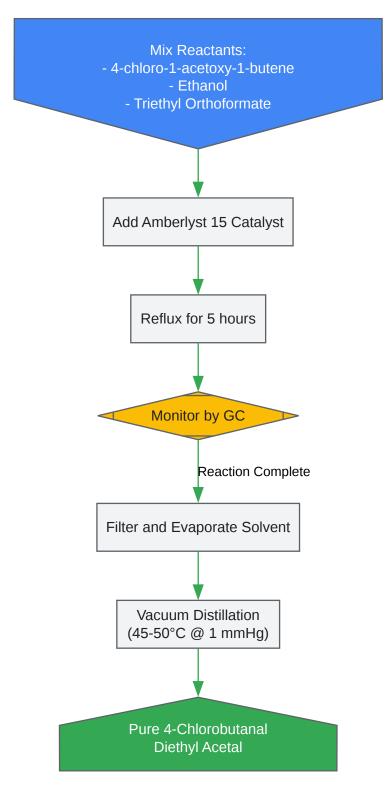




- Equip the flask with a reflux condenser and stir the mixture under reflux conditions for 5 hours.
- Monitor the reaction completion using gas chromatography (GC) analysis.
- Upon completion, filter off the catalyst and remove the solvent and other volatiles under reduced pressure.
- Purify the crude product by vacuum distillation to yield pure **4-chlorobutanal** diethyl acetal. A reported yield is 10.82 g (65%) with a boiling point of 45-50 °C at 1 mmHg.[8]



Workflow for 4-Chlorobutanal Diethyl Acetal Synthesis



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Caption: Experimental workflow for acetal synthesis.



Conceptual Protocol: Nucleophilic Aromatic Substitution (SNAr)

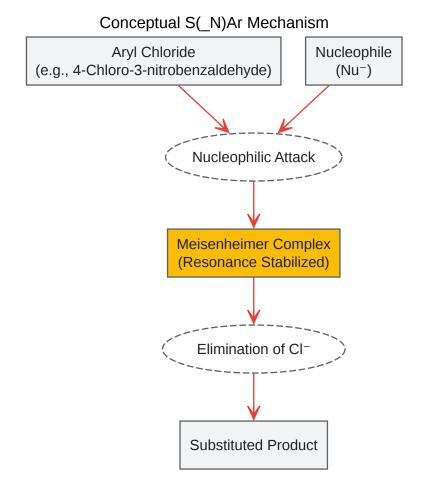
While **4-chlorobutanal** itself undergoes aliphatic substitution, the principles of nucleophilic substitution are critical in its derivatives. The following is a general protocol for a related compound, 4-chloro-3-nitrobenzaldehyde, which highlights the S(_N)Ar mechanism. This serves as a conceptual guide for reactions involving nucleophilic displacement of a chlorine atom activated by an electron-withdrawing group.[9]

Objective: To displace the chloro group with a generic nucleophile (Nu⁻).

Procedure:

- Nucleophile Preparation: If the nucleophile is not already anionic (e.g., an alcohol or thiol), deprotonate it using a suitable base (e.g., NaH, K₂CO₃) in a polar aprotic solvent like DMF or DMSO.
- Reaction: To the solution of the nucleophile, add 1 equivalent of the chloro-substrate dissolved in the same solvent.
- Heating & Monitoring: Stir the reaction mixture, typically at room temperature or with gentle heating (e.g., 50-80°C), to facilitate the reaction. Monitor progress by Thin Layer Chromatography (TLC).
- Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench by pouring the mixture into water or a saturated aqueous solution of NH₄Cl.
- Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization.





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Caption: The addition-elimination pathway in S(_N)Ar.[9]

Safety and Handling

4-Chlorobutanal is a hazardous chemical that requires careful handling.

- Toxicity: It is toxic if inhaled, ingested, or on contact with skin. It can cause irritation to the
 eyes, skin, and respiratory system.[1][2]
- Flammability: The compound is a flammable liquid with a flash point of 51°C.[1][2]
- Reactivity Hazards: It reacts with strong oxidizing agents and bases.[1]
- Storage: Store in a cool, well-ventilated area away from heat and oxidizing agents.



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